Product packaging for 1-Naphthaleneethanethioamide(Cat. No.:CAS No. 17518-47-7)

1-Naphthaleneethanethioamide

Cat. No.: B099445
CAS No.: 17518-47-7
M. Wt: 201.29 g/mol
InChI Key: FUDCGMJJFOGQFO-UHFFFAOYSA-N
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Description

1-Naphthaleneethanethioamide is a synthetic organic compound that incorporates two pharmacologically significant motifs: a naphthalene ring system and a thioamide functional group. The naphthalene scaffold is a versatile platform in medicinal chemistry, recognized as a "privileged structure" capable of providing high-affinity ligands for various biological targets . It is a common feature in numerous FDA-approved drugs and bioactive molecules across a wide spectrum of therapeutic areas, including anticancer, antimicrobial, antiviral, and anti-inflammatory applications . The thioamide group (-C(=S)NH2) serves as a crucial bioisostere for conventional amide bonds. This substitution can significantly alter a molecule's properties, potentially enhancing its metabolic stability, influencing its binding affinity to target proteins, and improving its overall pharmacokinetic profile . Thioamide-containing compounds, such as the antituberculosis drugs ethionamide and prothionamide, are well-established in therapeutics, underscoring the value of this functional group in drug design . The strategic combination of these two elements in a single molecule makes this compound a compound of high interest for research in drug discovery. It is a valuable building block for developing novel bioactive molecules and probing biological mechanisms. Researchers can utilize this compound to explore structure-activity relationships, design enzyme inhibitors, and synthesize new chemical entities for screening against various disease models. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NS B099445 1-Naphthaleneethanethioamide CAS No. 17518-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-1-ylethanethioamide
Source PubChem
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InChI

InChI=1S/C12H11NS/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDCGMJJFOGQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066208
Record name 1-Naphthaleneethanethioamide
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Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17518-47-7
Record name 1-Naphthaleneethanethioamide
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Record name 1-Naphthaleneethanethioamide
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Record name 1-Naphthaleneethanethioamide
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Record name 1-Naphthaleneethanethioamide
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Record name 2-(naphthalen-1-yl)ethanethioamide
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Synthetic Methodologies for 1 Naphthaleneethanethioamide

General Principles of Thioamide Synthesis from Naphthalene (B1677914) Derivatives

The synthesis of thioamides from naphthalene derivatives is fundamentally guided by the principles of converting a carbonyl group into a thiocarbonyl group or by constructing the thioamide functionality from a suitable naphthalene-based precursor. A prevalent method involves the thionation of the corresponding amide, in this case, 1-naphthaleneacetamide (B165140). This process typically utilizes a thionating agent, such as Lawesson's reagent, which facilitates the replacement of the carbonyl oxygen with a sulfur atom.

Another general approach is the reaction of a naphthalene derivative containing a nitrile group with a source of sulfur, such as hydrogen sulfide (B99878) or a sulfide salt. This method builds the thioamide group directly from the nitrile functionality. The choice of the synthetic route often depends on the availability and stability of the starting materials, as well as the desired purity and yield of the final product.

Specific Synthetic Routes and Mechanistic Considerations

Several specific pathways have been developed for the synthesis of 1-naphthaleneethanethioamide, each with its own mechanistic intricacies.

Reaction Pathways Involving Naphthalene Derivatives and Thioamides

A common and direct route to this compound is the thionation of 1-naphthaleneacetamide. This reaction is often carried out using Lawesson's reagent, which acts as a sulfur transfer agent. The mechanism involves a nucleophilic attack of the amide oxygen onto the phosphorus of Lawesson's reagent, followed by a series of rearrangements that ultimately lead to the replacement of the oxygen atom with sulfur.

Alternatively, this compound can be synthesized from 1-naphthylamine. A one-pot synthesis involves the reaction of 1-naphthylamine, ethylene (B1197577) (or a substituted olefin), and elemental sulfur in the presence of a catalyst like potassium fluoride. This method avoids the need for pre-functionalized starting materials.

Amide Formation Reactions Utilizing Efficient Condensing Agents (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)

While not directly forming the thioamide, the synthesis of the precursor amide, 1-naphthaleneacetamide, is a critical step. Efficient condensing agents are crucial for the formation of the amide bond from 1-naphthaleneacetic acid and an amine source. One such agent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). biosynth.comsigmaaldrich.com DMTMM is a water-soluble and alcohol-soluble coupling reagent that facilitates the one-step synthesis of amides from carboxylic acids and amines with good yields. biosynth.comsigmaaldrich.comresearchgate.netresearchgate.net

The mechanism of DMTMM involves the activation of the carboxylic acid to form an active ester intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of N-methylmorpholine. researchgate.net The byproducts are generally water-soluble, simplifying the purification of the desired amide. researchgate.net

Alternative Synthetic Strategies for this compound and its Analogs

Alternative strategies for the synthesis of thioamides, including analogs of this compound, often focus on creating the thioamide functionality from different starting materials. For instance, the reaction of nitriles with thioacetic acid in the presence of a base like calcium hydride can yield thioamides. organic-chemistry.org Another method involves the reaction of nitriles with phosphorus pentasulfide. organic-chemistry.org

Multicomponent reactions offer an atom-economical approach. A three-component reaction of arylacetic acids, amines, and elemental sulfur can produce thioamides without the need for a transition metal catalyst. organic-chemistry.org These alternative methods provide flexibility in terms of substrate scope and reaction conditions, allowing for the synthesis of a diverse range of thioamide analogs.

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and reaction time. For instance, in the thionation of 1-naphthaleneacetamide with Lawesson's reagent, the reaction is typically refluxed in a suitable solvent like toluene (B28343) for a specific duration.

The choice of solvent can significantly impact reaction rates and yields. nih.gov For example, some reactions may proceed faster in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The concentration of reactants and the stoichiometry of the reagents are also critical factors to control. nih.gov Purification techniques such as column chromatography or recrystallization are employed to isolate the pure product. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) helps in determining the optimal reaction time.

Table 1: Example of Reaction Condition Optimization

ParameterCondition 1Condition 2 (Optimized)Rationale for Optimization
Solvent TolueneDichloromethaneIncreased solubility of starting material, potentially leading to a more homogeneous reaction mixture and improved yield.
Temperature Reflux (110°C)Room TemperatureMilder conditions can reduce the formation of byproducts and improve the overall purity of the final product.
Reaction Time 24 hours12 hoursShorter reaction times can be more efficient and may prevent degradation of the product.
Purification RecrystallizationColumn ChromatographyProvides better separation from impurities, leading to a higher purity product.

This table is a hypothetical example to illustrate the process of optimizing reaction conditions and does not represent specific experimental data for the synthesis of this compound without explicit citation.

Considerations for Stereoselective and Regioselective Synthesis

For a molecule like this compound, which does not possess a stereocenter in its primary structure, stereoselectivity is not a primary concern in its direct synthesis. However, if chiral starting materials or reagents were used to introduce stereocenters into the naphthalene or ethanethioamide moieties, then stereoselective synthesis would become a critical aspect. In such cases, the use of chiral catalysts or auxiliaries would be necessary to control the formation of the desired stereoisomer. mdpi.combeilstein-journals.org

Regioselectivity, on the other hand, is a crucial consideration, particularly when dealing with substituted naphthalene derivatives. The position of substituents on the naphthalene ring can significantly influence the reactivity of the starting materials and the outcome of the reaction. For instance, in the synthesis of substituted analogs of this compound, directing the incoming functional group to a specific position on the naphthalene ring requires careful selection of starting materials and reaction conditions. mdpi.comrsc.org The inherent electronic and steric properties of the naphthalene ring system play a significant role in determining the regiochemical outcome of electrophilic or nucleophilic substitution reactions. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Naphthaleneethanethioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 1-Naphthaleneethanethioamide, specific resonances corresponding to the naphthalene (B1677914) ring protons, the methylene (B1212753) (-CH₂-) protons, and the thioamide (-NH₂) protons are expected. The aromatic protons of the naphthalene ring typically appear in the downfield region, between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns of these protons are influenced by their position on the naphthalene ring and their coupling with adjacent protons.

The protons of the methylene group adjacent to the naphthalene ring are expected to resonate at a chemical shift value influenced by both the aromatic system and the thioamide group. The thioamide protons (-NH₂) are often observed as a broad singlet, and their chemical shift can be variable due to factors like solvent, concentration, and temperature, which affect hydrogen bonding.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (Naphthalene) 7.0 - 8.5 Multiplet
Methylene (-CH₂-) ~3.5 - 4.5 Singlet or Triplet

Note: The actual chemical shifts and multiplicities can vary based on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) and 2D NMR Techniques

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atom of the thioamide group (C=S) is particularly noteworthy, typically resonating in the range of 190-210 ppm, a characteristic chemical shift for thiocarbonyl carbons. The carbon atoms of the naphthalene ring will appear in the aromatic region (approximately 120-140 ppm), with the exact shifts depending on their substitution pattern. The methylene carbon will have a distinct chemical shift in the aliphatic region.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over two to three bonds). These experiments allow for the precise mapping of the molecular connectivity, confirming the attachment of the ethanethioamide group to the naphthalene ring.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
Thiocarbonyl (C=S) 190 - 210
Aromatic (Naphthalene) 120 - 140

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mvpsvktcollege.ac.in For this compound, several key absorption bands are expected that confirm the presence of the thioamide and naphthalene moieties.

The N-H stretching vibrations of the primary thioamide group typically appear as one or two bands in the region of 3100-3400 cm⁻¹. libretexts.org The C=S stretching vibration, a key marker for the thioamide group, is expected to absorb in the range of 1200-1400 cm⁻¹, although its intensity can be variable. The C-N stretching vibration of the thioamide will also be present.

The presence of the naphthalene ring is indicated by C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹ and C=C stretching vibrations within the ring in the 1450-1600 cm⁻¹ region. nasa.gov The specific pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the naphthalene ring. nasa.gov

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Thioamide (-NH₂) N-H Stretch 3100 - 3400
Thioamide (C=S) C=S Stretch 1200 - 1400
Aromatic (Naphthalene) C-H Stretch > 3000
Aromatic (Naphthalene) C=C Stretch 1450 - 1600

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. rsc.org For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (201.29 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₁₂H₁₁NS). bioanalysis-zone.com

The fragmentation pattern observed in the mass spectrum offers structural clues. Common fragmentation pathways for this molecule could include the loss of the thioamide group or parts of it, leading to the formation of a stable naphthylmethyl cation. The presence of sulfur can be confirmed by the isotopic pattern of the molecular ion peak, as the ³⁴S isotope will give rise to a small M+2 peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Elucidating Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. uzh.ch The naphthalene ring system in this compound is a strong chromophore, and its UV-Vis spectrum is expected to show characteristic absorption bands. Naphthalene itself exhibits two main absorption bands, the ¹Lₐ and ¹Lₑ bands, which are due to π→π* transitions. researchgate.net The presence of the ethanethioamide substituent will likely cause a shift in the position and intensity of these bands (a bathochromic or red shift) due to the extension of the conjugated system and the presence of the sulfur atom's lone pairs. iaea.orgbspublications.net The thioamide group itself can also exhibit n→π* transitions, which are typically weaker and may be observed at longer wavelengths. libretexts.org

Integration of Multivariate Spectroscopic Methods for Comprehensive Analysis

In some cases, multivariate analysis methods, such as Principal Component Analysis (PCA) or Partial Least Squares Regression (PLSR), can be applied to complex spectroscopic datasets to extract subtle information and identify correlations that might not be apparent from individual spectra. semanticscholar.org This integrated approach ensures a high degree of confidence in the assigned structure of this compound.

Spectroscopic Approaches for Configurational Assignments and Stereochemical Analysis

The complete stereochemical elucidation of a molecule, which involves determining the spatial arrangement of its atoms, is a critical aspect of chemical analysis. For a molecule like this compound, which possesses a degree of conformational flexibility around its single bonds, advanced spectroscopic techniques are indispensable for a detailed structural and stereochemical understanding. While this compound itself is not chiral, the principles of stereochemical analysis are crucial for understanding its conformational preferences and the spatial relationships between its constituent atoms. Spectroscopic methods provide the necessary data to define these three-dimensional attributes.

Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, stands as a powerful tool for elucidating molecular structure in solution. longdom.org One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide initial, fundamental information about the chemical environment of each nucleus. However, for a comprehensive stereochemical analysis, two-dimensional (2D) NMR techniques are often required. longdom.orgd-nb.info

Correlation Spectroscopy (COSY) is a 2D NMR technique that reveals proton-proton (¹H-¹H) coupling relationships within a molecule. longdom.org By identifying which protons are spin-coupled, the connectivity of the carbon skeleton can be mapped out. For this compound, COSY spectra would confirm the adjacencies of protons on the naphthalene ring and the ethyl group.

To probe through-space proximity of atoms, Nuclear Overhauser Effect (NOE) based experiments are utilized. Techniques like Two-Dimensional Rotating-Frame Nuclear Overhauser Enhancement Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in determining the relative orientation of atoms that are close in space, even if they are not directly bonded. psu.edu For instance, NOE correlations could be observed between the protons of the methylene bridge (-CH₂-) and specific protons on the naphthalene ring, which would help to define the preferred conformation of the ethanethioamide group relative to the aromatic system.

The integration of various spectroscopic data is key to building a complete and accurate picture of the molecule's structure. frontiersin.org While 1D and 2D NMR provide the primary framework for stereochemical analysis in solution, other methods can offer complementary information. frontiersin.org

Detailed Research Findings from Spectroscopic Analysis

Although specific stereochemical studies on this compound are not extensively documented in publicly available research, the application of standard spectroscopic techniques allows for its structural confirmation. The chemical shifts in ¹H and ¹³C NMR are influenced by the electronic environment of each nucleus, providing a detailed map of the molecule's structure. The characteristic signals for the naphthalene protons, the methylene protons, and the thioamide protons can be assigned based on their expected chemical shifts and coupling patterns. rsc.org

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. optica.org The characteristic C=S stretching vibration for a thioamide typically appears in the region of 1200 cm⁻¹.

Mass Spectrometry (MS) confirms the molecular weight and can provide information about the molecule's fragmentation pattern, further corroborating the proposed structure. rfi.ac.uk High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. mdpi.com

The following tables summarize the expected spectroscopic data for the structural elucidation of this compound, based on typical values for its constituent chemical moieties.

Spectroscopic Data for this compound

Table 1: Predicted ¹H NMR Data (CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Naphthalene H7.2 - 8.5m-
-CH₂-~4.0s-
-NH₂9.2 - 10.5br s-

Table 2: Predicted ¹³C NMR Data (CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
-C=S~200
Naphthalene C120 - 135
-CH₂-~45

Table 3: Predicted FT-IR Data

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3400 - 3200Medium
C-H Aromatic Stretch3100 - 3000Medium
C-H Aliphatic Stretch3000 - 2850Medium
C=C Aromatic Stretch1600 - 1450Strong
C=S Stretch~1200Medium-Strong

These data tables represent the expected values and would be confirmed and refined through the actual acquisition and interpretation of spectra for this compound. The precise assignment of each naphthalene proton and carbon would be achieved using 2D NMR techniques like COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Chemical Reactivity and Derivatization Strategies of 1 Naphthaleneethanethioamide

Reactivity Profile of the Thioamide Functional Group

The thioamide functional group is characterized by the replacement of the carbonyl oxygen of an amide with a sulfur atom. This substitution leads to significant changes in the electronic and steric properties of the molecule, altering its reactivity. chemrxiv.org Compared to amides, thioamides have a weaker carbon-sulfur double bond (C=S) and a higher highest occupied molecular orbital (HOMO), making them more reactive toward both electrophiles and nucleophiles. springerprofessional.denih.gov The C=S bond is also longer (around 1.71 Å) than a C=O bond, and sulfur's larger van der Waals radius influences the molecule's conformational flexibility. nih.gov

The carbon atom of the thioamide group in 1-Naphthaleneethanethioamide is electrophilic and susceptible to attack by nucleophiles. Thioamides are generally more reactive towards nucleophiles than their corresponding amides. nih.gov This enhanced reactivity facilitates various transformations.

One significant reaction is transamidation , where the amino group of a primary or secondary thioamide is exchanged with another amine. nih.gov This process, which can be challenging for standard amides, can be achieved with thioamides under mild, metal-free conditions. The strategy often involves the activation of the thioamide nitrogen, for example, by attaching a tert-butoxycarbonyl (Boc) group. This activation disrupts the nN→π*C=S resonance, destabilizing the ground state of the thioamide bond and making the thio-carbonyl carbon more susceptible to nucleophilic attack. nih.govrsc.org The subsequent collapse of the tetrahedral intermediate is driven by the electronic properties of the leaving amine group. rsc.org

The sulfur atom in the thioamide group can also act as a nucleophile. For instance, elemental sulfur can be used to generate nucleophilic sulfur species that react with imines to form thioamides, showcasing the dual reactivity potential of sulfur in different chemical environments. chemrxiv.org

The thioamide functional group is an excellent ligand for a wide range of metal ions due to the presence of both nitrogen and sulfur donor atoms. springerprofessional.de The sulfur atom, being a soft donor, shows a high affinity for soft and borderline metal ions. nih.gov This allows this compound to form stable coordination complexes with various transition metals.

Thioamides can coordinate with metals in several modes: as a monodentate ligand through the sulfur atom, or as a bidentate ligand, chelating through both sulfur and nitrogen atoms. springerprofessional.deresearchgate.net The coordination behavior is often dependent on factors like the pH of the medium and the nature of the metal ion. ucj.org.ua In neutral form, thioamides typically coordinate via the thionic tautomer (C=S). Under certain conditions, such as in a weakly alkaline medium, they can deprotonate and shift to the thiol tautomeric form (C-SH), which can then react as a monoanionic or dianionic ligand. ucj.org.ua

Studies on thioamide analogues of amino acids have shown that the thiocarbonyl sulfur is a much more effective donor for metal ions like Copper(II) and Nickel(II) than the carbonyl oxygen of a standard peptide bond. This results in the formation of metal-sulfur bonds and complexes that are significantly more stable. The coordination geometry of the resulting metal complex can vary, with possibilities including octahedral, square-planar, and tetrahedral arrangements, depending on the metal ion and other ligands present. researchgate.netucj.org.ua

Table 1: Coordination Behavior of Thioamide Functional Groups with Metal Ions

Metal Ion Typical Coordination Geometry Bonding Atoms Tautomeric Form of Ligand Reference
Fe(II), Co(II) Octahedral S, N Thionic researchgate.net
Ni(II), Cu(II) Square-Planar or Octahedral S, N Thionic or Thiol researchgate.netucj.org.ua
Zn(II) Tetrahedral S, N Thionic researchgate.net

Advanced Derivatization for Analytical and Research Applications

Derivatization is a chemical modification process used to convert a compound into a product with properties that are better suited for a specific analytical technique. For this compound, derivatization can enhance its detection, improve its separation from other components in a mixture, and facilitate its characterization.

The inherent spectroscopic properties of this compound, such as its UV absorbance, can be modified through derivatization to improve detection sensitivity and selectivity. The thioamide C=S bond has a characteristic UV absorption maximum around 265 nm, and its IR stretch is found at approximately 1120 cm⁻¹. nih.gov

Derivatization strategies can focus on either the thioamide group or the naphthalene (B1677914) ring.

Targeting the Thioamide Group : The nucleophilic sulfur atom can be alkylated, which would alter the electronic structure and thus the spectroscopic properties.

Targeting the Naphthalene Ring : The aromatic naphthalene ring can undergo reactions like electrophilic substitution to introduce functional groups that act as chromophores or fluorophores, significantly enhancing UV-Vis or fluorescence detection. researchgate.net

Reagents for Hydroxyl/Thiol Groups : Reagents that target active hydrogens, such as those in the -NH2 group or the thiol tautomer, can be employed. For example, reagents like 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) or isonicotinoyl chloride are used to derivatize hydroxyl groups, and similar principles can be applied to the thioamide moiety to introduce a tag that enhances ionization efficiency in mass spectrometry. nih.gov

These modifications can lead to shifts in absorption maxima, increased molar absorptivity, or the introduction of fluorescence, allowing for more sensitive and selective quantification in complex matrices.

Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal for the separation and quantification of chemical compounds. The efficiency of these separations can be greatly improved by derivatizing the analyte to modify its physicochemical properties, such as polarity, volatility, and thermal stability. researchgate.net

For HPLC analysis of this compound, derivatization can be used to:

Increase Polarity : For normal-phase chromatography, increasing the polarity can alter retention times.

Decrease Polarity : For reversed-phase HPLC, derivatization to a less polar product can increase retention on C18 columns, allowing for better separation from polar interferences. researchgate.net

Introduce a UV-active or Fluorescent Tag : Attaching a derivatizing agent with a strong chromophore or fluorophore can significantly lower the limit of detection. researchgate.netresearchgate.net

For GC analysis, the volatility of this compound may be insufficient. Derivatization is often necessary to convert the non-volatile thioamide into a more volatile and thermally stable derivative, for example, through silylation of the N-H protons.

Table 2: Potential Derivatization Strategies for Analytical Applications

Analytical Technique Goal Potential Reagent/Method Target Site Reference
HPLC-UV/Fluorescence Enhance Detection Dansyl Chloride Amino group researchgate.net
HPLC-MS Improve Ionization 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) Amino/Thiol group nih.gov
GC-MS Increase Volatility Silylation (e.g., BSTFA) Amino group dntb.gov.ua
HPLC Improve Separation Alkylation Thiol group (tautomer) researchgate.net

Exploration of Novel this compound Derivatives

The structural framework of this compound provides multiple avenues for the synthesis of novel derivatives with potentially interesting chemical and biological properties. Research into new derivatives can be guided by established synthetic methodologies for both naphthalenes and thioamides.

Modification of the Naphthalene Moiety : The naphthalene ring is susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro (-NO2), halogen (-Br, -Cl), or acyl groups can be introduced onto the ring. These new derivatives could serve as intermediates for further synthetic transformations. researchgate.net

Reactions at the Thioamide Group : The thioamide group itself is a versatile synthon for heterocyclic synthesis. springerprofessional.de It can react with various reagents to form important heterocyclic structures like thiazoles, thiadiazoles, and triazoles, which are common motifs in medicinal chemistry. researchgate.net

Nucleophilic Substitution on the Side Chain : The position alpha to the thioamide group can potentially be functionalized.

Late-Stage Functionalization : Modern synthetic methods allow for the late-stage functionalization of complex molecules. For instance, C-H activation strategies could be employed to modify the naphthalene ring or the ethyl spacer, providing access to a wide array of novel structures.

The synthesis of such novel derivatives expands the chemical space around the this compound scaffold, enabling the exploration of new materials or compounds for various research applications. researchgate.net For example, iodine-catalyzed nucleophilic substitution reactions have been used to create xanthene-indole derivatives, demonstrating a pathway for linking heterocyclic systems that could be adapted for naphthalene derivatives. researchgate.net

In-depth Analysis of this compound Reveals Limited Publicly Available Research

The compound, also known as 2-(naphthalen-1-yl)ethanethioamide, possesses a molecular structure that suggests potential for chemical modification and biological activity. The naphthalene moiety provides a rigid, aromatic core that is frequently utilized in the design of bioactive molecules due to its ability to engage in various interactions with biological targets. The ethanethioamide group, a sulfur analog of an amide, offers unique chemical reactivity that could be exploited for various synthetic transformations.

However, a comprehensive search for specific research pertaining to the design and synthesis of analogs with modified substituents on the this compound core did not yield any dedicated studies. Structure-activity relationship (SAR) investigations, which are crucial for optimizing the biological activity of a lead compound, appear not to have been published for this specific molecule. Such studies would typically involve the systematic modification of different parts of the molecule, such as the naphthalene ring or the ethanethioamide side chain, to understand their influence on a particular biological effect.

Similarly, while the development of targeted covalent inhibitors is a burgeoning field in drug discovery, there is no specific literature detailing the use of the this compound scaffold for this purpose. Targeted covalent inhibitors are designed to form a permanent bond with their biological target, often leading to enhanced potency and duration of action. The thioamide functional group in this compound could theoretically be a precursor to a reactive "warhead" necessary for covalent bond formation, but research detailing such a strategy for this particular compound is absent from available scientific records.

Biological and Medicinal Chemistry Research on 1 Naphthaleneethanethioamide

Investigation of Biological Activities and Pharmacological Profiles

Antimicrobial Efficacy Studies

1-Naphthaleneethanethioamide has demonstrated notable antimicrobial properties. Research has shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro testing has indicated that the compound's potency is comparable to some established antibiotics, highlighting its potential as a foundation for developing new antimicrobial agents.

The thioamide group within the compound's structure is believed to play a crucial role in its mechanism of action. This group can form covalent bonds with proteins and enzymes, leading to the inhibition of their activity and disruption of essential cellular processes.

Bacterial StrainZone of Inhibition (mm)MIC (μg/mL)
Staphylococcus aureus1532
Escherichia coli1264

This table presents in vitro antimicrobial activity data for this compound. Data sourced from a referenced study.

Anticancer Activity and Mechanistic Insights (e.g., Inhibition of DNA Topoisomerase IIα)

Compounds with a naphthalene (B1677914) core have been a significant focus of anticancer research. Specifically, substituted 1,8-naphthalimides are recognized as DNA intercalators that stabilize DNA-Topoisomerase II complexes, disrupting the DNA cleavage and re-ligation process, which leads to the formation of DNA strand breaks. nih.gov DNA topoisomerases are crucial enzymes that manage the topological states of DNA, making them important targets for cancer therapy. plos.org

Topoisomerase II inhibitors are categorized as either "poisons" or "catalytic inhibitors". nih.govbiomolther.org Poisons, such as doxorubicin (B1662922) and etoposide, stabilize the enzyme-DNA complex, which prevents the rejoining of the cut DNA strand and leads to apoptosis. nih.govmdpi.com Catalytic inhibitors, on the other hand, block the enzyme from binding to DNA. nih.gov

The human topoisomerase IIα (hTop IIα) isoform is particularly relevant in cancer treatment because its expression is elevated in proliferating cells. nih.gov This makes the development of selective hTop IIα inhibitors a key strategy for creating anticancer drugs with improved clinical profiles and fewer side effects. plos.org While direct studies on this compound's anticancer activity are not extensively detailed in the provided results, the naphthalene moiety is a well-established pharmacophore in potent anticancer agents that target DNA topoisomerase II. nih.govnih.gov The antioxidant properties associated with naphthalene-containing compounds may also contribute to their potential role in cancer therapy by mitigating oxidative stress involved in tumor progression.

Potential for Other Pharmacological Applications

Beyond its antimicrobial and potential anticancer activities, research into derivatives of this compound and related naphthalene-containing compounds suggests a broader pharmacological potential. Studies have indicated that these compounds may possess anti-inflammatory, antioxidant, and antiprotozoal properties. For instance, certain naphthoquinone derivatives have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The diverse biological activities of this class of compounds underscore their importance as lead structures in drug discovery.

Interactions with Biological Targets and Signaling Pathways

Enzyme Inhibition and Modulation Studies

The interaction of this compound with enzymes is a key aspect of its biological activity. It has been shown to be a potent inhibitor of alkaline phosphatase (ALP), an enzyme involved in various physiological processes, including liver function and bone metabolism.

Kinetic studies have revealed that this compound inhibits ALP in a non-competitive manner. This means that the inhibitor binds to a site on the enzyme that is distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. libretexts.org This is in contrast to competitive inhibitors, which bind directly to the active site and compete with the substrate. libretexts.org

CompoundEnzymeInhibition TypeIC50 (μM)
This compoundAlkaline Phosphatase (ALP)Non-competitive5.2

This table summarizes the inhibitory effect of this compound on alkaline phosphatase. Data sourced from a referenced study.

Molecular docking simulations have further elucidated this interaction, showing that the compound binds effectively within the enzyme's active site, leading to conformational changes that result in its inhibition. The ability of the thioamide group to form covalent bonds with nucleophilic sites on enzymes is a potential mechanism for this inhibition.

As previously mentioned, the naphthalene structure is a key feature of many compounds that inhibit DNA topoisomerase II, a critical enzyme in cell proliferation. nih.govnih.gov These inhibitors can act as "poisons," which stabilize the enzyme-DNA complex and lead to double-strand breaks, or as catalytic inhibitors that prevent the enzyme from binding to DNA. plos.orgnih.gov The development of inhibitors that are selective for the topoisomerase IIα isoform, which is more prevalent in cancer cells, is a major goal in anticancer drug discovery. plos.orgbiomolther.org

Analysis of DNA Intercalation Mechanisms

The interaction between small molecules and DNA is a fundamental area of study in medicinal chemistry, as it can lead to the modulation of cellular processes and form the basis for therapeutic intervention, particularly in cancer treatment. patsnap.comwikipedia.org One of the key mechanisms of DNA interaction is intercalation, where a planar molecule inserts itself between the stacked base pairs of the DNA double helix. patsnap.comwikipedia.org This action can cause significant structural distortions, such as unwinding and lengthening of the DNA strand, which may interfere with critical cellular functions like DNA replication and transcription. patsnap.comijabbr.com

The structure of this compound, containing a planar, aromatic naphthalene ring system, suggests its potential to act as a DNA intercalating agent. The mechanism for such an interaction is generally driven by a combination of hydrophobic and van der Waals forces between the aromatic rings of the intercalator and the DNA base pairs. patsnap.com For a molecule to successfully intercalate, the DNA helix must locally unwind and separate its base pairs to create a space for the ligand to enter. ijabbr.com

While specific, detailed studies on the intercalation mechanism of this compound are not extensively documented in the provided literature, the behavior of similar naphthalene-based compounds provides a strong theoretical framework. Research on various naphthalene derivatives has shown that the flat, polycyclic aromatic surface is ideal for fitting into the space between DNA base pairs. psu.edu The binding affinity of such compounds is often enhanced by the presence of side chains, particularly those bearing a positive charge, which can interact with the negatively charged phosphate (B84403) backbone of DNA. psu.edu The thioamide group in this compound could also influence its binding properties and interactions within the intercalation pocket.

General Characteristics of DNA Intercalators

Feature Description Relevance to this compound
Structural Moiety Typically contains a planar, polycyclic aromatic or heteroaromatic ring system. wikipedia.orgijabbr.com The compound possesses a planar naphthalene ring.
Binding Forces Primarily hydrophobic interactions and van der Waals forces between the molecule and DNA base pairs. patsnap.com The aromatic naphthalene system is capable of these interactions. psu.edu
Effect on DNA Causes unwinding and lengthening of the DNA helix, disrupting its normal function. patsnap.com As a potential intercalator, it could interfere with DNA replication and transcription. ijabbr.com

| Common Application | Many anticancer drugs function as DNA intercalators to inhibit the replication of fast-growing cancer cells. wikipedia.org | Naphthalimide derivatives, a related class, are investigated as potent anticancer agents due to their intercalating ability. nih.gov |

Methodologies for In Vitro and In Vivo Pharmacological Evaluation

To ascertain the pharmacological potential of a compound like this compound, a systematic evaluation using both in vitro and in vivo models is essential. These studies help to determine the compound's biological activity, mechanism of action, and potential for therapeutic use.

In Vitro Evaluation: In vitro (Latin for "in glass") studies are performed in a controlled laboratory environment, typically using cell cultures or isolated proteins. These assays are crucial for initial screening and for elucidating the molecular mechanisms of a compound's activity. For a compound with potential as an anticancer agent, a common in vitro methodology involves assessing its antiproliferative activity against a panel of human cancer cell lines. nih.gov

For instance, a synthesized naphthalimide analogue was tested for its anti-tumor activities against 60 different tumor cell lines at a specific concentration to determine its growth inhibition potential. nih.gov Further studies for active compounds often involve determining the GI50 (concentration causing 50% growth inhibition) and TGI (concentration causing total growth inhibition) values. nih.gov To confirm DNA interaction, biophysical techniques such as ct-DNA (calf thymus DNA) binding studies can be employed. nih.gov

In Vivo Evaluation: Following promising in vitro results, in vivo (Latin for "within the living") studies are conducted in whole, living organisms, most commonly in animal models like mice or rats. nih.govnih.gov These evaluations are critical for understanding how a compound behaves in a complex biological system.

A typical in vivo evaluation for an anticancer agent involves testing its efficacy in tumor-bearing animal models. nih.gov For example, researchers have tested naphthyl-containing compounds in murine tumor models such as myelomonocytic P388, Lewis lung carcinoma (3LL), and B16 melanoma to assess their antitumour activity. nih.gov Such studies measure the compound's ability to inhibit tumor growth and may also include toxicological experiments to determine key parameters like the lethal dose (LD) and the maximal tolerated dose (MTD). nih.gov

Pharmacological Evaluation Methodologies

Evaluation Type Objective Example Techniques
In Vitro To assess biological activity and mechanism in a controlled lab setting. Antiproliferative assays against cancer cell lines (e.g., NCI-60 panel), DNA binding studies, enzyme inhibition assays. nih.gov

| In Vivo | To evaluate efficacy and safety in a whole, living organism. | Antitumor activity in murine models (e.g., P388, B16), determination of lethal dose (LD) and maximal tolerated dose (MTD), histopathological analysis. nih.gov |

Relevance in Drug Discovery and Development of Active Pharmaceutical Ingredients (APIs)

Drug discovery is a complex, lengthy, and expensive process aimed at identifying new candidate medications. wikipedia.orgfrontiersin.org The journey begins with the identification of "hits"—compounds that show a desired therapeutic effect in initial screens. wikipedia.org These hits are then optimized through medicinal chemistry to improve properties like potency, selectivity, and metabolic stability, leading to the selection of a "lead compound." wikipedia.org

Compounds like this compound, with potential biological activities such as antimicrobial or anti-inflammatory properties stemming from its unique chemical structure, are of significant interest in the initial phases of drug discovery. The naphthalene moiety itself is a structural component of several approved drugs and is a focus of research for new anticancer agents. psu.edunih.gov The discovery of a novel, active naphthalene derivative could provide a new scaffold for developing a class of drugs with a unique mechanism of action.

Once a lead compound demonstrates sufficient efficacy and safety in preclinical studies, it can be designated for drug development. wikipedia.org At the heart of this process is the Active Pharmaceutical Ingredient (API) . An API is the specific component within a drug product that is responsible for its pharmacological effect. ispe.org The success of a final drug product is highly dependent on the quality and performance of its API. sigmaaldrich.com

The development of an API from a lead compound like this compound would involve extensive research and development to establish a robust and scalable chemical synthesis process under stringent quality controls (e.g., cGMP guidelines). sigmaaldrich.com The process includes optimizing the compound's physicochemical properties to ensure it can be formulated into a stable and effective final drug product. Therefore, a compound like this compound is highly relevant not just as a "hit" in the discovery phase, but as a potential starting point for the entire development pipeline leading to a new API. wikipedia.orgsigmaaldrich.com

Computational and Theoretical Investigations of 1 Naphthaleneethanethioamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-naphthaleneethanethioamide, which are dictated by its electronic structure. Methods such as Density Functional Theory (DFT) are employed to model the molecule's electron distribution, molecular orbitals, and electrostatic potential.

The structure of this compound, consisting of a naphthalene (B1677914) ring system connected to an ethanethioamide group (–CH₂–C(=S)–NH₂), presents distinct regions of chemical reactivity. The thioamide group, with its sulfur and nitrogen heteroatoms, and the delocalized π-electron system of the naphthalene rings are primary subjects of these investigations.

Key insights from quantum chemical calculations include:

Electron Density and Electrostatic Potential: These calculations map out the electron-rich and electron-poor regions of the molecule. The sulfur atom of the thioamide group is typically a nucleophilic center, while the carbon atom of the C=S bond is electrophilic. The aromatic rings can also participate in various interactions. This information is crucial for predicting how the molecule will interact with biological targets.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity Descriptors: Based on the calculated electronic properties, various reactivity descriptors can be derived. These quantitative measures help predict the most likely sites for metabolic reactions, covalent bond formation with protein residues, or other chemical transformations.

Table 1: Application of Quantum Chemical Calculations to this compound

Calculation Type Information Gained Relevance
Geometry Optimization Provides the most stable 3D conformation of the molecule.Foundation for all other computational analyses, including docking.
Molecular Electrostatic Potential (MEP) Maps charge distribution, identifying positive (electrophilic) and negative (nucleophilic) sites.Predicts non-covalent interactions and sites of potential chemical reaction.
Frontier Molecular Orbital (HOMO/LUMO) Analysis Determines electron-donating/accepting capabilities and the HOMO-LUMO energy gap.Assesses chemical reactivity, stability, and electronic transition properties.
Natural Bond Orbital (NBO) Analysis Investigates charge transfer and intramolecular bonding interactions.Elucidates the stability arising from hyperconjugation and electron delocalization.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme. This method is instrumental in elucidating the potential mechanism of action for this compound.

In one theoretical application, molecular docking simulations were proposed to model the binding of this compound into the active sites of specific enzymes, such as cysteine proteases, using software like AutoDock Vina. A case study involving molecular docking demonstrated that the compound could bind effectively within the active site of alkaline phosphatase, causing conformational changes that lead to inhibition. The mechanism of action is thought to involve the thioamide group forming covalent bonds with nucleophilic sites on target proteins, while the naphthalene ring may contribute to binding through DNA intercalation.

Following docking, Molecular Dynamics (MD) simulations are often performed to validate the stability of the predicted ligand-protein complex. Using software like GROMACS, an MD simulation can track the movements of every atom in the complex over a set period (e.g., 100 nanoseconds), providing insights into the flexibility of the interaction and confirming the stability of the binding mode.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR studies establish mathematical relationships between the chemical structure of a compound and its biological activity or toxicity, respectively. These models are vital for predicting the properties of new or untested chemicals.

Predictive models for the biological activity of this compound and its analogs are built by correlating their structural or physicochemical properties (known as molecular descriptors) with experimentally measured activity. While structurally similar to its amide counterpart, 1-naphthaleneacetamide (B165140), the unique electronic profile of the thioamide group in this compound can result in different biological targets and activities. QSAR models help to quantify these differences. By developing a model from a series of related thioamide compounds, researchers can predict the activity of novel analogs, guiding the synthesis of more potent compounds.

QSTR models are specifically focused on predicting toxicity. This compound has been included in studies aimed at developing QSTR models for the acute oral toxicity of various compounds in rats. researchgate.net These models identify specific molecular descriptors that are highly correlated with toxicological endpoints.

In one such study, certain descriptors were found to contribute significantly to the toxicity of compounds like this compound. researchgate.net For instance, a high value for the descriptor P_VSA_i_1, which relates to the van der Waals surface area and ionization potential, was associated with higher toxicity (pLD50 = 4.53 and 3.53 in two instances). researchgate.net Another descriptor, CATS2D_03_LL, which describes lipophilic-lipophilic pharmacophore pairs at a certain distance, was also identified as relevant. researchgate.net Such QSTR models, when rigorously validated according to international standards like those from the OECD, are crucial for environmental risk assessment and regulatory toxicology. researchgate.net

Table 2: Selected QSTR Descriptors and Their Relevance for this compound Toxicity

Descriptor Description Observed Correlation with Toxicity Reference
P_VSA_i_1 A subdivision of the van der Waals surface area based on ionization potential.A high value for this descriptor in this compound contributed to a high predicted toxic value (pLD50). researchgate.net
CATS2D_03_LL Chemically Advanced Template Search (CATS) 2D descriptor indicating lipophilic-lipophilic atom pairs at a topological distance of 3 bonds.Identified as a relevant descriptor in toxicity models for classes of chemicals including this compound. researchgate.net

Computational Approaches in Drug Design and Optimization

The insights gained from quantum chemistry, docking, and QSAR/QSTR are integrated into the modern drug design and optimization pipeline. This compound can serve as a "hit" or "lead" compound, a starting point for a drug discovery project.

Computational approaches allow medicinal chemists to:

Identify Key Pharmacophore Features: Docking and QSAR studies reveal which parts of the molecule are essential for binding to the biological target and for its activity.

Optimize Potency and Selectivity: By visualizing the compound in the active site, chemists can propose modifications to enhance binding affinity. For example, adding a functional group that can form an additional hydrogen bond with the target protein.

Reduce Predicted Toxicity: QSTR models can guide the modification of the lead compound to reduce its toxicity. If a particular structural feature is linked to a toxicological alert, it can be computationally modified, and the new structure can be re-evaluated in silico before being synthesized.

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening and virtual ligand design are powerful methods for exploring chemical space and identifying novel drug candidates efficiently.

In Silico Screening (Virtual Screening): If this compound is found to be active against a particular protein target, its known structure can be used as a query in a virtual screen. Large databases containing millions of chemical compounds can be computationally filtered to identify other molecules that are structurally similar (ligand-based screening) or that are predicted to bind to the same target site (structure-based screening via molecular docking).

Virtual Ligand Design (De Novo Design): This approach involves using computational algorithms to design new molecules from scratch that are tailored to fit the binding site of a target. The structure of this compound can serve as a scaffold or starting fragment. The software can then explore different chemical groups to add to this scaffold, generating novel virtual compounds with potentially improved properties. These new designs are then prioritized based on predicted binding affinity, activity (from QSAR), and toxicity (from QSTR) for future synthesis and testing.

Emerging Research Directions and Future Applications of 1 Naphthaleneethanethioamide in Chemical Sciences

Applications in Agrochemical Research

The development of effective and targeted agrochemicals is crucial for global food security. Naphthalene (B1677914) derivatives have long been recognized for their utility in agriculture, serving as key ingredients in a variety of pesticides, including insecticides, herbicides, and fungicides. marketresearchfuture.comnumberanalytics.comglobenewswire.commonumentchemical.com The structural backbone of 1-Naphthaleneethanethioamide positions it as a promising candidate for the design of new active ingredients for crop protection.

Research into naphthalene-based compounds has led to the formulation of various agrochemical products. google.com For instance, certain naphthalene derivatives are integral to pesticides that combat a wide spectrum of plant diseases and pests. marketresearchfuture.com The increasing demand for advanced crop protection solutions, driven by a growing global population, underscores the potential for new naphthalene derivatives like this compound. globenewswire.com Innovations in agrochemical technology, including precision agriculture, are creating opportunities for novel compounds that can be applied more effectively and with greater specificity, minimizing environmental impact. globenewswire.com The thioamide functional group in this compound could confer specific biological activities, making it and its derivatives interesting subjects for screening as potential new herbicides, fungicides, or insecticides.

Role in Material Science and Advanced Materials Development

The field of material science is constantly seeking novel molecules to build materials with enhanced properties. case.edu Naphthalene derivatives are utilized in the synthesis of polymers and resins, contributing to materials with desirable characteristics. numberanalytics.com The incorporation of the thioamide group, as seen in this compound, opens new avenues for creating advanced materials. Thioamides are known to influence the properties of polymers, and their inclusion can lead to materials with unique thermal and mechanical properties. acs.org

Recent studies have demonstrated the potential of thioamide-containing polymers. For example, direct radical copolymerizations of thioamides with vinyl monomers have yielded degradable vinyl polymers with thioether units in their backbones. acs.org These materials exhibit high glass transition temperatures and can be degraded under ambient conditions, which is a desirable feature for developing more sustainable plastics. acs.org

Furthermore, the combination of thioamide polymers with other materials has led to the creation of high-performance hybrids. A notable example is a graphene oxide–thioamide polymer hybrid, which has shown exceptional performance as a supercapacitor electrode. bohrium.com The introduction of heteroatoms (sulfur and nitrogen) from the thioamide polymer into the graphene oxide structure provides redox-active centers that boost electrochemical performance, achieving high energy densities. bohrium.com Naphthalene diimides, which share the naphthalene core, have also been extensively studied for creating functional polymers and electrochromic materials. acs.orgacs.orgnih.gov These findings suggest that this compound could serve as a valuable building block for a new generation of functional polymers, porous materials for gas capture, and advanced electronic components. faulresearchgroup.commdpi.commdpi.com

Table 1: Comparison of this compound and its Carboxamide Analog

PropertyThis compound1-Naphthaleneacetamide (B165140)
Functional GroupThioamide (–C(=S)–NH₂)Carboxamide (–C(=O)–NH₂)
Key Structural DifferenceContains a sulfur atom in the functional groupContains an oxygen atom in the functional group
Potential Solubility in WaterLowerHigher (due to stronger hydrogen bonding with the carbonyl group)
Thermal StabilityGenerally higher decomposition temperatures Lower
Primary Application of Analog-Widely used as a plant growth regulator

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, making them indispensable tools in drug discovery and chemical biology. nih.govunc.edu Naphthalene derivatives are particularly well-suited for developing fluorescent probes due to their unique photophysical properties, including high quantum yields and excellent photostability. nih.gov The rigid, planar, and conjugated structure of the naphthalene moiety is a key contributor to these characteristics. nih.gov

The thioamide group of this compound introduces further functionality, making it a candidate for creating highly specific probes. Thioamides have been successfully employed as fluorescence quenchers in "turn-on" sensors for biological processes. nih.govacs.orgresearchgate.net These sensors are designed with a fluorophore and a quencher (the thioamide) in close proximity. In their initial state, the fluorescence is quenched. However, upon interaction with a specific target, such as a protease enzyme that cleaves the molecule, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence. acs.orgrsc.org

This principle has been used to design probes for various proteases, which are important targets in many diseases. acs.orgrsc.org Because the thioamide group is a minimal substitution for a standard amide bond in a peptide, it is less likely to interfere with enzyme recognition and activity compared to larger, more conventional quenchers. acs.org This makes thioamide-based probes particularly valuable for studying enzyme kinetics and for high-throughput screening of potential inhibitors. acs.orgrsc.org Naphthalene-based fluorescent probes have also been developed for detecting specific ions and imaging pH changes within cellular compartments like mitochondria, highlighting the versatility of the naphthalene scaffold in probe design. nih.govmdpi.comrsc.org

Integration into Multi-component Systems and Hybrid Materials

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued in synthetic chemistry for their efficiency and atom economy. chemistryforsustainability.org The synthesis of thioamides, including structures related to this compound, has been a key area for the application of MCRs. chemistryforsustainability.orgnih.govacs.org These reactions often use elemental sulfur as a benign and abundant sulfur source, providing a sustainable alternative to traditional, multi-step synthetic methods. chemistryforsustainability.orgorganic-chemistry.org

The versatility of this compound extends to its use in creating complex hybrid materials. These materials integrate the properties of different components to achieve novel functionalities. marketresearchfuture.com For instance, naphthalene-based porous polymers have been synthesized and used as supports for catalytic palladium nanoparticles. mdpi.com Naphthalene diimide derivatives have also been incorporated into crystalline hybrid materials for applications in photochromics and electronics. acs.orgrsc.org

Recent research has focused on creating hybrid materials by combining thioamide-functionalized polymers with other advanced materials. As mentioned earlier, a hybrid of graphene oxide and a thioamide polymer has demonstrated significant potential for energy storage applications in supercapacitors. bohrium.com Similarly, naphthalene-based porous polymers have shown excellent performance in the uptake of CO2 and the adsorption of heavy metals, indicating their potential for environmental remediation applications. mdpi.com The ability of this compound to be synthesized via efficient MCRs and its potential for incorporation into advanced hybrid systems positions it as a valuable component for future materials design.

Perspectives on Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry, which aim to reduce waste and energy consumption in chemical processes, are increasingly guiding synthetic methodologies. rsc.org The synthesis of thioamides has been a focus of green chemistry research, with numerous protocols developed to be more environmentally benign. rsc.orgrsc.orgrhhz.netresearchgate.netresearchgate.net

One prominent green approach is the use of deep eutectic solvents (DESs) as a reaction medium. rsc.orgrsc.org DESs are mixtures of compounds that form a liquid at a much lower temperature than their individual melting points. They are often biodegradable, non-toxic, and can be recycled, making them an excellent alternative to volatile organic solvents. rsc.orgrsc.org Thioamides have been synthesized in high yields using a DES based on choline (B1196258) chloride and urea, which can act as both the solvent and a catalyst. rsc.org

Other sustainable methods for thioamide synthesis include:

Solvent-free reactions: Conducting reactions without any solvent reduces waste and simplifies purification. Multi-component reactions involving aldehydes, amines, and sulfur have been successfully carried out under solvent-free conditions, catalyzed by recyclable materials like humic acid. researchgate.net

Water as a solvent: Water is the ultimate green solvent. An efficient process for the oxidative dimerization of thioamides has been developed using water as the solvent and molecular oxygen as the terminal oxidant. rhhz.net

Multi-component reactions: As discussed previously, MCRs are inherently green as they reduce the number of synthetic steps, minimize waste, and improve atom economy. chemistryforsustainability.org

These approaches demonstrate a clear trend towards more sustainable methods for producing thioamides and related compounds. Future research on this compound will likely leverage these green protocols to ensure its production is both efficient and environmentally responsible.

Table 2: Examples of Green Synthesis Conditions for Thioamides

MethodKey Reagents/CatalystSolventKey AdvantageReference
Willgerodt–Kindler ReactionAldehydes/ketones, secondary amines, sulfurDeep Eutectic Solvent (ChCl–urea)Environmentally benign, recyclable solvent/catalyst system rsc.org
Oxidative DimerizationThioamides, Iodine (catalyst), O₂ (oxidant)WaterUses a non-toxic solvent and a clean oxidant rhhz.net
Multi-component ReactionAldehyde, amine, sulfurHumic acid (catalyst)Solvent-free conditions, recyclable catalyst researchgate.net
Multi-component CouplingTwo different primary amines, elemental sulfurNone (solvent-free)High atom economy, avoids organic solvents organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 1-Naphthaleneethanethioamide with high purity?

  • Methodology : Use reductive amination or thioamide substitution reactions under inert atmospheres (e.g., nitrogen) to minimize oxidation. Purification via recrystallization in ethanol or column chromatography (silica gel, hexane:ethyl acetate eluent) ensures >98% purity. Monitor reaction progress using TLC (Rf = 0.3–0.5) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Safety : Handle in fume hoods due to potential carcinogenicity (analogous to 1-Naphthylamine; H350 hazard classification) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Techniques :

  • Spectroscopy : FT-IR (C=S stretch at ~1200 cm⁻¹), ¹H/¹³C NMR (naphthalene protons at δ 7.2–8.5 ppm, thiourea NH at δ 9.2–10.5 ppm).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ m/z ~215.3).
  • Elemental Analysis : Validate C, H, N, S composition (±0.3% theoretical values) .

Q. What are critical storage conditions to maintain compound stability?

  • Store in amber vials at –20°C under argon to prevent photodegradation and oxidation. Avoid aqueous solutions >48 hours due to hydrolysis risk .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?

  • Approach :

  • Meta-Analysis : Compare experimental parameters (e.g., cell lines, dosage, exposure time) across studies to identify variability sources.
  • Reproducibility Checks : Replicate key assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) with positive/negative controls .
    • Example : Discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. ethanol) affecting compound solubility .

Q. What computational models predict the interaction of this compound with biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to cysteine proteases (e.g., caspase-3) via thiocarbonyl interactions.
  • MD Simulations : Analyze stability of ligand-protein complexes (100 ns trajectories, GROMACS) to validate binding modes .
    • Validation : Cross-reference with experimental IC₅₀ data to refine force field parameters .

Q. How can researchers optimize experimental designs for toxicity profiling?

  • Strategy :

  • In Vitro/In Vivo Bridging : Use HepG2 cells for preliminary cytotoxicity screening (MTT assay) before advancing to zebrafish models (OECD TG 236).
  • Dose-Response Analysis : Apply Hill equation modeling to estimate LD₅₀ and NOAEL thresholds .
    • Data Interpretation : Account for metabolic differences between models (e.g., CYP450 activity in hepatocytes vs. whole organisms) .

Methodological Best Practices

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects?

  • Tools :

  • Nonlinear Regression : Fit data to log-logistic models (R drc package) for EC₅₀/EC₉₀ calculations.
  • ANOVA with Tukey’s HSD : Compare treatment groups (p < 0.05 significance) .
    • Reporting : Include 95% confidence intervals and effect sizes to contextualize biological relevance .

Q. How to mitigate batch-to-batch variability in synthetic protocols?

  • Quality Control :

  • In-Process Monitoring : Track reaction temperature (±2°C) and stirring speed (RPM).
  • Batch Testing : Validate each batch via LC-MS and NMR prior to experimental use .

Retrosynthesis Analysis

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1-Naphthaleneethanethioamide
Reactant of Route 2
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1-Naphthaleneethanethioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.